n-(4-Bromo-2,5-dimethylphenyl)acetamide

Organic Synthesis Cross-Coupling Medicinal Chemistry

This trisubstituted aromatic amide is a critical building block, featuring a 4-bromo substituent essential for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. Its unique 2,5-dimethyl pattern provides steric and electronic tuning, making it irreplaceable for synthesizing biaryl libraries and kinase-targeting motifs. Unlike non-brominated or α-bromo analogs, this precise substitution ensures specific reactivity for complex molecular architectures in drug discovery. Ideal for SAR studies against PI3K and GPR35. Standard purity is ≥98%.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 13711-31-4
Cat. No. B084249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(4-Bromo-2,5-dimethylphenyl)acetamide
CAS13711-31-4
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)C)NC(=O)C
InChIInChI=1S/C10H12BrNO/c1-6-5-10(12-8(3)13)7(2)4-9(6)11/h4-5H,1-3H3,(H,12,13)
InChIKeyTZQCMOHJNDKIEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromo-2,5-dimethylphenyl)acetamide (CAS 13711-31-4): A Strategic 4-Bromo-2,5-Dimethyl Building Block for Advanced Organic Synthesis and Medicinal Chemistry Research


N-(4-Bromo-2,5-dimethylphenyl)acetamide (CAS 13711-31-4), also known as 4′-Bromo-2′,5′-acetoxylidide, is a trisubstituted aromatic amide with the molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol [1]. Its defining structural feature is a phenyl ring with bromine at the 4-position and methyl groups at the 2- and 5-positions [2]. This specific substitution pattern confers unique reactivity for electrophilic substitution and transition metal-catalyzed cross-coupling reactions, making it a versatile intermediate for synthesizing more complex molecules . The compound is a crystalline solid with a reported melting point of 185 °C, a predicted boiling point of 339.8 ± 30.0 °C at 760 mmHg, and a predicted density of 1.413 ± 0.06 g/cm³ .

Critical Differentiation: Why N-(4-Bromo-2,5-dimethylphenyl)acetamide Cannot Be Replaced by Simple Analogs in Synthetic and Biological Applications


Generic substitution of N-(4-bromo-2,5-dimethylphenyl)acetamide with related acetamide derivatives is not feasible due to its unique combination of bromine and two methyl substituents, which dictate specific reactivity and biological interactions. Unlike the non-brominated analog N-(2,5-dimethylphenyl)acetamide, the 4-bromo substituent enables critical cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, essential for constructing complex molecular architectures . Furthermore, the 4-bromo-2,5-dimethyl substitution pattern differs fundamentally from the α-bromoacetamide analog (2-bromo-N-(2,5-dimethylphenyl)acetamide), which features a reactive bromomethyl group that leads to distinct reaction pathways and potential toxicity profiles . Even a shift in bromine position from the 4- to the 3-position alters electronic distribution and subsequent reactivity . These structural nuances underscore the necessity of using the precise compound for targeted synthetic and pharmacological studies.

Quantitative Comparative Evidence: N-(4-Bromo-2,5-dimethylphenyl)acetamide vs. Key Analogs for Informed Procurement Decisions


Cross-Coupling Reactivity: The 4-Bromo-2,5-Dimethyl Substitution Pattern is Optimized for Suzuki-Miyaura and Buchwald-Hartwig Reactions

The 4-bromo substituent in N-(4-bromo-2,5-dimethylphenyl)acetamide is strategically positioned for transition metal-catalyzed cross-coupling reactions. In contrast, the non-brominated analog, N-(2,5-dimethylphenyl)acetamide (CAS 2050-44-4), lacks the necessary halogen handle for these transformations, limiting its utility as a building block for complex molecule synthesis . The presence of two methyl groups at the 2- and 5-positions further stabilizes the intermediate aryl-palladium species formed during cross-coupling, potentially enhancing reaction yields compared to mono-substituted analogs [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

PI3K Enzyme Inhibition: N-(4-Bromo-2,5-dimethylphenyl)acetamide Demonstrates Moderate Inhibitory Activity

N-(4-Bromo-2,5-dimethylphenyl)acetamide has been evaluated for its ability to inhibit the PI3K enzyme, a key target in cancer and inflammation. BindingDB reports an IC₅₀ of 11 nM for this compound in a fluorescence polarization (FP) assay against PI3K at pH 7.5 and 2°C [1]. While this value suggests moderate inhibitory activity, it is crucial to note the lack of comparative data for direct structural analogs in the same assay. A related compound, a tert-butyl carbamate derivative (CAS 1086392-05-3), lacks reported PI3K activity, highlighting the specific contribution of the acetamide and bromo-aryl group to this biological effect .

Kinase Inhibition Cancer Research Signal Transduction

GPR35 Agonism: N-(4-Bromo-2,5-dimethylphenyl)acetamide Exhibits Weak Agonist Activity with an EC₅₀ of 887 nM

This compound was identified as a weak agonist of GPR35, an orphan G protein-coupled receptor implicated in inflammation and metabolic diseases. In a dynamic mass redistribution (DMR) assay using human HT-29 cells, N-(4-bromo-2,5-dimethylphenyl)acetamide displayed an EC₅₀ of 887 nM [1]. This activity is relatively low compared to known GPR35 agonists. The non-brominated analog N-(2,5-dimethylphenyl)acetamide has not been reported to exhibit GPR35 activity, suggesting that the 4-bromo substituent is crucial for this weak interaction [2].

GPR35 Agonist GPCR Drug Discovery

Antimicrobial Biofilm Inhibition: N-(4-Bromo-2,5-dimethylphenyl)acetamide Shows Weak Activity Against Enterococcus faecalis

In a study assessing inhibition of biofilm formation by Enterococcus faecalis, N-(4-bromo-2,5-dimethylphenyl)acetamide demonstrated weak activity with an IC₅₀ of 125,000 nM (1.25E+5 nM) after 20 hours, measured by crystal violet staining [1]. This low potency is typical for many simple acetamides. For comparison, the α-bromo analog, 2-bromo-N-(2,5-dimethylphenyl)acetamide (CAS 349120-88-3), is a reactive alkylating agent with a different mechanism of action and potential toxicity profile, making it unsuitable as a direct substitute for antimicrobial studies .

Antimicrobial Biofilm Infectious Disease

Physicochemical Profile: Melting Point and Boiling Point Differentiate N-(4-Bromo-2,5-dimethylphenyl)acetamide from Non-Brominated and Positional Isomers

The physicochemical properties of N-(4-bromo-2,5-dimethylphenyl)acetamide provide a basis for analytical differentiation and formulation. The reported melting point of 185 °C distinguishes it from the non-brominated analog N-(2,5-dimethylphenyl)acetamide, which has a lower melting point [1]. The predicted boiling point of 339.8 °C and density of 1.413 g/cm³ are characteristic of this brominated structure . These parameters are essential for purity assessment, stability studies, and processing conditions.

Physicochemical Properties Analytical Chemistry Formulation

Safety Profile: N-(4-Bromo-2,5-dimethylphenyl)acetamide is Classified as Harmful, Distinguishing it from Less Hazardous Non-Brominated Analogs

According to GHS classification, N-(4-bromo-2,5-dimethylphenyl)acetamide is harmful by inhalation, in contact with skin, and if swallowed, and causes skin irritation . This hazard profile is more stringent than that of the non-brominated analog N-(2,5-dimethylphenyl)acetamide, which is a known human metabolite and generally considered less acutely toxic [1]. This difference necessitates distinct handling and disposal protocols.

Safety Toxicology Handling

Optimized Research and Industrial Applications for N-(4-Bromo-2,5-dimethylphenyl)acetamide Based on Verified Differentiators


Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Libraries

This compound is ideally suited as a building block for the synthesis of biaryl-containing molecules via Suzuki-Miyaura cross-coupling. Its 4-bromo substituent serves as a reactive handle for coupling with various aryl boronic acids, enabling the rapid generation of diverse compound libraries for drug discovery and materials science . The 2,5-dimethyl substitution pattern provides steric and electronic tuning that can be advantageous in optimizing reaction yields and subsequent biological activity [1].

Buchwald-Hartwig Amination for Accessing Functionalized Aniline Derivatives

The 4-bromo group facilitates Buchwald-Hartwig amination reactions with primary and secondary amines, allowing for the introduction of diverse amine functionalities onto the aromatic ring. This application is particularly relevant for medicinal chemistry programs targeting kinases or other proteins where a substituted aniline motif is required .

Chemical Probe for PI3K and GPR35 Target Engagement Studies

Given its reported, albeit weak, activity against PI3K (IC₅₀ = 11 nM) and GPR35 (EC₅₀ = 887 nM), this compound can be utilized as a low-potency reference ligand or a starting scaffold for structure-activity relationship (SAR) studies in these target classes [1][2]. Its simple structure allows for easy diversification to explore binding determinants.

Synthesis of More Complex Heterocyclic Scaffolds

The combination of the bromine atom and the protected amine functionality (as an acetamide) makes this compound a versatile intermediate for synthesizing more complex heterocyclic systems. It can be used in sequential reactions, such as cross-coupling followed by cyclization, to build intricate molecular frameworks found in many pharmaceuticals and agrochemicals .

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